N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2,4-Dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a 2,4-dimethylphenyl group on the acetamide nitrogen and a phenyl substituent at position 7 of the thieno[3,2-d]pyrimidin-4-one core. The compound’s structure combines a planar heterocyclic system with lipophilic substituents, which may enhance membrane permeability and target binding.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-8-9-18(15(2)10-14)24-19(26)11-25-13-23-20-17(12-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYBTZQCGNCYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Acylation Reaction:
Substitution Reactions: The phenyl and dimethylphenyl groups can be introduced through substitution reactions using appropriate halogenated precursors and coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core or the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated precursors and coupling reagents like palladium catalysts for cross-coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, thienopyrimidine derivatives have demonstrated effectiveness against various cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 | 10 | >100 |
| Compound B | A549 | 15 | >80 |
| N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with substituted amido or imino side chains exhibit significant antibacterial and antimycobacterial activity.
Case Study: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of various thienopyrimidine derivatives, compounds were tested against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for each compound, revealing promising results against strains such as Escherichia coli and Staphylococcus aureus .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thienopyrimidine Core: This can be achieved through cyclization of appropriate thiophene and pyrimidine precursors.
- Acylation Reaction: The introduction of the acetamide group is performed through acylation methods.
- Substitution Reactions: The phenyl and dimethylphenyl groups are introduced via substitution reactions using suitable halogenated precursors.
Industrial Production Methods
For industrial applications, optimizing synthetic routes to enhance yield and purity is crucial. Techniques such as continuous flow reactors and advanced purification methods are employed to make the production process more efficient.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds with a thienopyrimidine core can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogues include substitutions on the acetamide’s aryl group and modifications to the thienopyrimidine core. Below is a comparative analysis of physicochemical data (Table 1):
Table 1: Structural and Physicochemical Comparison of Thienopyrimidine Acetamides
*Note: The target compound’s molecular formula is inferred from structural analogues in .
Key Observations:
- Methoxy groups (e.g., ) improve solubility but may reduce metabolic stability.
- Synthetic Accessibility : Yields for related compounds range from 60–75% , suggesting that the target compound’s synthesis may follow similar efficiency.
- Thermal Stability: Higher melting points (>200°C) are observed in compounds with rigid thiazolidinone or pyrimidine substituents .
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS Number: 1105223-83-3) is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C22H19N3O2S
Molecular Weight: 389.5 g/mol
IUPAC Name: this compound
The compound features a thienopyrimidine core, which is known for diverse biological activities. The presence of the dimethylphenyl group and the thieno[3,2-d]pyrimidine moiety contributes to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of thienopyrimidines have shown effectiveness against various cancer cell lines. In vitro assays using human lung adenocarcinoma cells (A549) demonstrated that compounds in this class can reduce cell viability significantly compared to controls.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 | 10 | >100 |
| Compound B | A549 | 15 | >80 |
| This compound | A549 | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown activity against multidrug-resistant bacterial strains. In a study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited promising inhibitory effects.
Table 2: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Preliminary research suggests that it may inhibit key enzymes or receptors associated with tumor growth and microbial resistance.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent investigation into the anticancer properties of thienopyrimidine derivatives highlighted that compounds with modifications similar to this compound exhibited reduced viability in cancer cell lines compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds found that certain structural features enhanced activity against resistant strains of bacteria . This suggests potential applications in treating infections caused by multidrug-resistant organisms.
Q & A
Q. Pharmacokinetic Optimization :
- Fluorine at the 4-phenyl position increases metabolic stability .
- Methyl groups on the phenyl ring reduce plasma protein binding, enhancing bioavailability .
(Advanced) What strategies resolve contradictions in biological activity data across different assays?
Answer:
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize false negatives .
- Orthogonal Assays :
- Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based proliferation assays (MTT) .
- Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies from ELISA .
- Data Normalization : Correct for solvent effects (e.g., DMSO cytotoxicity thresholds ≤0.1%) .
(Advanced) What in silico methods predict target interactions and guide synthetic optimization?
Answer:
- Molecular Docking :
- QSAR Modeling :
- 3D descriptors (e.g., CoMFA) correlate logP with cytotoxicity (r² > 0.85) .
- ADMET Prediction : SwissADME estimates BBB permeability (TPSA < 90 Ų) and CYP inhibition .
(Advanced) How is reaction yield optimized during large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
